molecular formula C8H6ClFO2 B7868325 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one

Cat. No.: B7868325
M. Wt: 188.58 g/mol
InChI Key: QBHONQDVUWRWGM-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and hydroxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation of 3-chloro-5-fluoro-2-hydroxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:

3-Chloro-5-fluoro-2-hydroxybenzene+Acetyl chlorideAlCl3This compound\text{3-Chloro-5-fluoro-2-hydroxybenzene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 3-Chloro-5-fluoro-2-hydroxybenzene+Acetyl chlorideAlCl3​​this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 1-(3-Chloro-5-fluoro-2-oxophenyl)ethan-1-one.

    Reduction: 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethanol.

    Substitution: 1-(3-Methoxy-5-fluoro-2-hydroxyphenyl)ethan-1-one.

Scientific Research Applications

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: It is used as an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

  • 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one
  • 1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one
  • 1-(3-Chloro-5-methyl-2-hydroxyphenyl)ethan-1-one

Uniqueness: 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one is unique due to the combination of chloro, fluoro, and hydroxy substituents, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (hydroxy) groups allows for versatile reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHONQDVUWRWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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